molecular formula C18H19FN4O2 B1420740 N,N-Didesethyl Sunitinib Hydrochloride CAS No. 873077-70-4

N,N-Didesethyl Sunitinib Hydrochloride

Cat. No.: B1420740
CAS No.: 873077-70-4
M. Wt: 342.4 g/mol
InChI Key: MUXSMSOGTBJZDC-JYRVWZFOSA-N
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Biochemical Analysis

Biochemical Properties

N,N-Didesethyl Sunitinib Hydrochloride functions as a multi-target tyrosine kinase inhibitor. It interacts with various enzymes and proteins, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT . These interactions inhibit the phosphorylation of these receptors, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The compound’s inhibitory effects on these kinases are crucial for its role in cancer therapy, as it helps to reduce tumor growth and angiogenesis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, particularly those involved in angiogenesis and cell proliferation . The compound affects gene expression by downregulating the expression of genes associated with cell survival and proliferation. Additionally, it impacts cellular metabolism by altering the metabolic pathways that support rapid cell growth, thereby reducing the energy supply to cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with tyrosine kinases. It inhibits the activity of VEGFRs, PDGFRs, and KIT by competing with ATP for binding to the kinase domain . This inhibition prevents the phosphorylation of these receptors, blocking the activation of downstream signaling pathways. The compound also induces changes in gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and angiogenesis. The extent of these effects may diminish over time due to cellular adaptation or degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, it may induce toxic effects, including weight loss, organ toxicity, and adverse effects on normal cell function. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy, but exceeding this threshold can lead to increased toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic use and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation can affect its therapeutic efficacy and toxicity. For example, its accumulation in tumor tissues can enhance its anticancer effects, while its distribution to normal tissues may contribute to adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the cytoplasm and nucleus allows it to interact with its target kinases and regulatory proteins, thereby exerting its inhibitory effects on cell signaling and gene expression.

Preparation Methods

The synthesis of N,N-Didesethyl Sunitinib Hydrochloride involves multiple steps, starting from commercially available materials. One of the key steps includes the reaction of acetyl ethyl acetate with 4-fluoroaniline and N1, N1-diethylethane-1,2-diamine . The reaction conditions typically involve solvent-free methods to optimize the yield and purity of the final product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

N,N-Didesethyl Sunitinib Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Comparison with Similar Compounds

N,N-Didesethyl Sunitinib Hydrochloride is similar to other tyrosine kinase inhibitors, such as:

The uniqueness of this compound lies in its specific inhibitory effects on AMPK and its role as a metabolite of Sunitinib, providing insights into the metabolic pathways and therapeutic potential of the parent compound.

Properties

CAS No.

873077-70-4

Molecular Formula

C18H19FN4O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C18H19FN4O2/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24)/b13-8-

InChI Key

MUXSMSOGTBJZDC-JYRVWZFOSA-N

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O

SMILES

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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